molecular formula C7H13NO B1266223 4-Allylmorpholine CAS No. 696-57-1

4-Allylmorpholine

Cat. No. B1266223
CAS RN: 696-57-1
M. Wt: 127.18 g/mol
InChI Key: SUSANAYXICMXBL-UHFFFAOYSA-N
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Description

4-Allylmorpholine, also known as 4-AM, is an organic compound belonging to the morpholine family. It is a colorless liquid with a pungent odor, and is used as a reactant in organic synthesis. 4-AM has been studied extensively in the last few decades due to its unique chemical properties and its potential applications in various scientific fields.

Scientific Research Applications

Neuroprotective Activity in Traumatic Brain Injury

4-Allylmorpholine derivatives have been explored for their neuroprotective capabilities. A study evaluated the activity of a specific allylmorpholine derivative in a rat model of traumatic brain injury. Despite its in vitro potential, the in vivo study found that this derivative did not positively impact motor function or exploratory behavior post-injury, emphasizing the need for in vivo evaluation of neuroprotective drug candidates (Prikhodko et al., 2021).

Psychotropic Activity in Zebrafish

Another research area involves the psychotropic effects of chromone-containing allylmorpholines (CCAMs). Studies using adult zebrafish found that CCAMs induced dose-dependent sedative effects. One compound exhibited anxiolytic-like properties at low concentrations, though in vivo data contradicted in vitro findings, suggesting the need for further mammalian studies to establish pharmacological properties (Prikhodko et al., 2022).

Influence on Ion Channels in Lipid Membranes

Chromone-containing allylmorpholines also influence ion channels in lipid membranes. This includes altering the boundary potential of bilayers and reducing membrane dipole potential, which enhances the conductance of certain channels. These effects suggest a potential application in the modulation of ion channels and membrane properties (Efimova et al., 2022).

Antimicrobial Activity

Allylmorpholine derivatives have been studied for their antimicrobial properties. Research on the synthesis and antimicrobial activity of thiomorpholine derivatives, including 4-allylmorpholines, reveals their potential in creating new bioactive molecules with antimicrobial capabilities (Kardile & Kalyane, 2010).

Enhanced Oil Recovery

A novel copolymer incorporating this compound was synthesized for enhanced oil recovery applications. The study demonstrated that this copolymer exhibits good tackability and resistance to temperature and shear, indicating its usefulness in crude oil recovery processes (Cnpc Bohai, 2013).

Synthesis of Anticholinesterase Agents

The synthesis of new allylmorpholine derivatives has been explored for their potential as anticholinesterase agents, which are important in treating conditions like Alzheimer's disease. These syntheses have yielded compounds of interest due to their potential inhibitory effects on cholinesterase (Chernov et al., 2020).

Safety and Hazards

4-Allylmorpholine is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye damage and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions of 4-Allylmorpholine research could involve further exploration of its potential applications in various fields. For instance, one study suggests that chromone-containing allylmorpholines can affect ion channels formed by pore-forming antibiotics in model lipid membranes , indicating potential applications in the field of biochemistry and pharmacology.

Mechanism of Action

Target of Action

N-Allylmorpholine has been found to interact with human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . These enzymes play crucial roles in various biological processes. Legumain is involved in protein degradation and processing, while cholinesterases are responsible for the breakdown of acetylcholine, a key neurotransmitter in the nervous system .

Mode of Action

Molecular docking studies suggest that n-allylmorpholine and its derivatives interact with these enzymes with moderate to high affinity . This interaction could potentially inhibit the activity of these enzymes, leading to changes in the associated biological processes .

Biochemical Pathways

For instance, inhibition of AEP could affect protein degradation pathways, while inhibition of cholinesterases could influence neurotransmission processes .

Pharmacokinetics

In silico evaluations of morpholine-containing compounds, including n-allylmorpholine, suggest promising pharmacokinetic and drug-likeness properties . These properties include absorption, distribution, metabolism, and excretion (ADME), which are crucial for determining the bioavailability of a compound .

Result of Action

The molecular and cellular effects of N-Allylmorpholine’s action are likely to be related to its inhibitory effects on its target enzymes. For instance, inhibition of AEP could potentially interfere with protein degradation, while inhibition of cholinesterases could lead to an increase in acetylcholine levels, affecting neurotransmission .

Action Environment

The action, efficacy, and stability of N-Allylmorpholine could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s stability and interaction with its targets. Additionally, the presence of other molecules could potentially influence the compound’s action .

Biochemical Analysis

Biochemical Properties

4-Allylmorpholine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with enzymes such as cholinesterases and legumain. These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, reducing their activity. This inhibition can be attributed to the structural compatibility of this compound with the enzyme’s active site, allowing it to form stable complexes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect ion channels in lipid membranes, altering the membrane potential and impacting cellular signaling . Additionally, it can modulate the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular function without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites by modulating enzyme activities involved in metabolic reactions. For example, this compound can inhibit enzymes in the glycolytic pathway, leading to changes in glucose metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

properties

IUPAC Name

4-prop-2-enylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-3-8-4-6-9-7-5-8/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSANAYXICMXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219871
Record name Allylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

696-57-1
Record name Allylmorpholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Allylmorpholine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of N-allylmorpholine?

A1: N-allylmorpholine is an organic compound with the molecular formula C₇H₁₃NO and a molecular weight of 127.19 g/mol. Its structure consists of a morpholine ring with an allyl group attached to the nitrogen atom.

  • Spectroscopic data: The structure of N-allylmorpholine has been confirmed using techniques like Fourier-transform infrared spectroscopy (FTIR), ¹H NMR, and ¹³C NMR. [, , , , ]

Q2: How does N-allylmorpholine contribute to enhanced oil recovery?

A: N-allylmorpholine has been successfully incorporated as a monomer in the synthesis of a novel water-soluble copolymer, poly(acrylamide-acrylic acid-4-allylmorpholine) (AM/AA/AMPL). [] This copolymer exhibits desirable properties like good tackability, temperature tolerance, salt resistance, and shear resistance, making it suitable for enhanced oil recovery applications.

  • Mechanism: The AM/AA/AMPL copolymer enhances oil recovery by improving the viscosity and sweep efficiency of the injected water, leading to increased oil displacement from the reservoir. []

Q3: What are the catalytic properties and applications of N-allylmorpholine derivatives?

A: N-allylmorpholine can be used to synthesize various derivatives, including N-allylmorpholinium salts. These salts have shown potential in organometallic chemistry, particularly as ligands in palladium-catalyzed reactions. [, ]

  • Example: One study demonstrated the use of an N-allylmorpholinium derivative as a ligand in a palladium catalyst for the Suzuki-Miyaura coupling reaction. [] This reaction is widely employed in organic synthesis for the formation of carbon-carbon bonds.

Q4: How does the structure of N-allylmorpholine affect its solubility in ionic liquids?

A: Research has explored the solubility of cellulose in mixed ionic liquid solvents containing N-allylmorpholine chloride ([AMMor]Cl). [] The presence of the morpholine ring and the allyl group in N-allylmorpholine contributes to its interactions with the ionic liquid, influencing cellulose solubility.

  • Findings: Studies indicate that the solubility of cellulose is enhanced in the mixed ionic liquid system containing [AMMor]Cl compared to single ionic liquid systems. []

Q5: What are the environmental impacts and degradation pathways of N-allylmorpholine?

A5: While the provided research focuses on specific applications of N-allylmorpholine, limited information is available regarding its environmental impact and degradation. Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.

Q6: How does N-allylmorpholine react in the Prévost reaction?

A: A reinvestigation of the Prévost reaction using N-allylmorpholine (1) with silver(I) benzoate and iodine revealed interesting results. [, ] Instead of yielding solely the expected 1,2-dibenzoate product, the reaction produced a mixture of compounds, including the 1,3-dibenzoate (2) through rearrangement (11% yield), the 1,2-dibenzoate (3) (5% yield), and unreacted N-allylmorpholine (1) (13% yield). [] This highlights the complexity of the reaction pathway and the potential for unexpected product formation.

Q7: What are the potential applications of N-allylmorpholine in material science?

A: The use of N-allylmorpholine as a building block in the synthesis of polymers like AM/AA/AMPL demonstrates its potential in material science. [] The resulting polymers exhibit properties suitable for applications like enhanced oil recovery, showcasing the versatility of this compound.

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